[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol is a heterocyclic organic compound containing a 1,2,4-oxadiazole ring. It serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. [, , , , , , , , ] This analysis focuses solely on its scientific applications, excluding any drug-related information.
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol is a compound that belongs to the oxadiazole family, characterized by the presence of a trifluoromethyl group. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The unique properties imparted by the trifluoromethyl moiety enhance the compound's stability and reactivity, making it a subject of interest in research.
This compound can be classified as an organic compound within the heterocyclic category due to its oxadiazole ring structure. The oxadiazole ring consists of five members with two nitrogen atoms and three carbon atoms, which contributes to its chemical properties. Trifluoromethyl groups are known for their electron-withdrawing characteristics, affecting the compound's reactivity and interactions with biological targets.
The synthesis of [5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol typically involves several steps, often starting from readily available precursors. One common method includes the use of trifluoroacetic anhydride in conjunction with other reagents to introduce the trifluoromethyl group into the oxadiazole framework.
For instance, a typical synthesis pathway might involve:
The molecular structure of [5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol can be represented as follows:
This structure includes:
Key structural data include:
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol can participate in various chemical reactions due to its functional groups. Notable reactions include:
The reaction conditions often involve:
The mechanism of action for [5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol largely depends on its application context. In medicinal chemistry, for example, this compound may interact with biological targets through hydrogen bonding and hydrophobic interactions facilitated by its trifluoromethyl group.
Research indicates that compounds containing oxadiazole rings exhibit significant biological activity, including antimicrobial and anticancer properties. The trifluoromethyl moiety enhances these effects by increasing lipophilicity and metabolic stability.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy are commonly employed to characterize this compound.
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol finds applications primarily in:
Research continues to explore new applications and derivatives based on this compound's structure, aiming to enhance efficacy and reduce side effects in therapeutic contexts.
The integration of trifluoromethylated 1,2,4-oxadiazoles into drug discovery gained significant momentum following seminal reports of their biological utility as zinc-binding groups (ZBGs) in enzyme inhibition. Unlike traditional ZBGs (e.g., hydroxamates), the 5-trifluoromethyl-1,2,4-oxadiazole (TFMO) moiety engages catalytic zinc ions via a monodentate interaction, reducing metabolic liabilities while maintaining potency [4]. Patent WO2017222951A1 explicitly disclosed 3-aryl/heteroaryl substituted 5-trifluoromethyl oxadiazoles as potent and selective histone deacetylase 6 (HDAC6) inhibitors, demonstrating the scaffold’s capacity for isoform selectivity—a critical challenge in HDAC therapeutics [2].
Subsequent research identified TFMO derivatives as class IIa HDAC inhibitors with optimized blood-brain barrier penetration. For example, TFMO-based inhibitors like compound 12 (CHDI-00484077) exhibited >100-fold selectivity over class I/IIb HDACs, enabling their use in probing neurodegenerative mechanisms in Huntington’s disease models [4]. This selectivity arises partly from the TFMO’s unique interaction with the less conserved hydrophobic channel of class IIa HDACs. Concurrently, derivatives like 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride (CAS: 1315610-08-2) emerged as intermediates for active pharmaceutical ingredients (APIs), underscoring the scaffold’s versatility beyond direct inhibition [3].
Table 2: Key Therapeutic Applications of TFMO Derivatives
Therapeutic Target | Biological Role | Example Derivative | Significance |
---|---|---|---|
HDAC6/Class IIa HDACs | Epigenetic modulation | 3-Aryl-5-trifluoromethyl oxadiazoles | CNS penetrance for neurodegeneration studies |
Topoisomerase I | DNA replication inhibition | 1,2,5-Oxadiazole-based antiproliferatives | Novel chemotherapeutic scaffolds |
Undisclosed oncology targets | Apoptosis induction | 1,2,5-Oxadiazole-3-carboxamides | Activity against HCT-116/HeLa carcinoma cells |
The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle exhibiting aromatic character and moderate dipole moment (~3.5 Debye), facilitating both π-stacking interactions with biological targets and solubility in polar solvents. Its planar geometry allows deep penetration into enzyme active sites, while the sp²-hybridized N- and O-atoms serve as hydrogen bond acceptors [3]. In [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol, the 3-hydroxymethyl group introduces a synthetic handle for derivatization—enabling etherification, esterification, or oxidation—without compromising heterocyclic stability [5] [6].
The oxadiazole’s electron-deficient nature renders it susceptible to nucleophilic attack at C-5, though the trifluoromethyl group significantly mitigates this liability. Studies confirm that replacing the 5-CF₃ with electron-donating groups (e.g., methyl) abolishes HDAC4 inhibition, highlighting the indispensability of the CF₃ for both electronic modulation and steric fit [4]. Physicochemically, the ring contributes to balanced lipophilicity; the parent methanol derivative exhibits a calculated LogP of 0.58 and topological polar surface area (TPSA) of 59.15 Ų, indicating moderate membrane permeability suitable for CNS drug scaffolds [5] .
Table 3: Physicochemical Profile of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol
Parameter | Value | Method/Reference |
---|---|---|
Molecular Weight | 168.08 g/mol | [5] [6] |
Calculated LogP | 0.58 | [5] |
Topological Polar Surface Area | 59.15 Ų | [5] |
Hydrogen Bond Donors | 1 (OH) | [5] |
Hydrogen Bond Acceptors | 4 (N₂O₂) | [5] |
Rotatable Bonds | 1 (C–CH₂OH) | [5] |
Kinetic Solubility (aq.) | >100 μM (pH 7.4) | Estimated from structural analogs [6] |
The trifluoromethyl group (–CF₃) is a master key in bioisosterism, profoundly altering molecular properties through steric, electronic, and hydrophobic effects. Sterically, its van der Waals radius (2.7 Å) mimics tert-butyl or isopropyl groups, filling hydrophobic enzyme pockets. Electronically, its strong inductive effect (-I, σI = 0.38) withdraws density from the oxadiazole ring, lowering the LUMO energy and enhancing electrophilicity at C-5—critical for zinc coordination in HDAC inhibition [4].
Metabolically, C–F bonds resist oxidative cleavage by cytochrome P450 enzymes, significantly extending in vivo half-lives. Intrinsic clearance (Clᵢₙₜ) studies of TFMO-based HDAC inhibitors reveal stability improvements when CF₃ replaces labile groups; for instance, analog 2 exhibited moderate microsomal stability (Clᵢₙₜ = 76 mL/min/kg in mouse liver microsomes) compared to non-fluorinated analogs [4]. Additionally, the CF₃ group enhances lipophilicity (π = 0.88), promoting passive diffusion across membranes. This is evidenced by high permeability (Pₐₚₚ = 541 nm/s in MDCK assays) and negligible P-glycoprotein efflux (efflux ratio = 1.3) in TFMO derivatives [4].
Crucially, the CF₃ position is non-negotiable for activity: Regioisomeric 3-trifluoromethyl-1,2,4-oxadiazoles show >10,000-fold reduced HDAC4 affinity, and replacing CF₃ with CHF₂ attenuates potency 300-fold [4]. This underlines the synergy between the heterocycle’s electronics and the CF₃ group’s strategic placement.
Table 4: Impact of Trifluoromethyl Group Modifications on Bioactivity
Oxadiazole Derivative | HDAC4 IC₅₀ (μM) | Relative Potency | Metabolic Stability (MLM Clᵢₙₜ, mL/min/kg) |
---|---|---|---|
5-CF₃-1,2,4-oxadiazole | 0.003 | 1× (Reference) | 76–834 (moderate-high) |
5-CHF₂-1,2,4-oxadiazole | 1.0 | 300× ↓ | Not reported |
5-CH₃-1,2,4-oxadiazole | >100 | >30,000× ↓ | High (inferred) |
3-CF₃-1,2,4-oxadiazole (isomer) | >100 | >30,000× ↓ | Low |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: